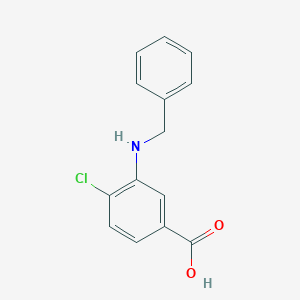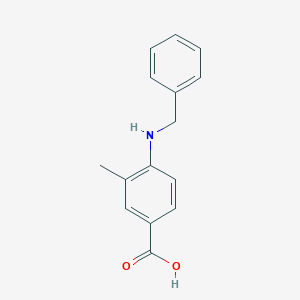![molecular formula C13H11ClN4O B276633 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276633.png)
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives. It is known for its broad-spectrum bactericidal properties and is commonly used as a fungicide. The compound functions as a sterol demethylation inhibitor, which disrupts the synthesis of ergosterol, an essential component of fungal cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-chlorophenyl-2-furylmethanol with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Explored for potential therapeutic applications, including antifungal treatments.
Industry: Utilized in the formulation of fungicides for agricultural use
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates, disrupting cell membrane integrity and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difenoconazole: Another triazole fungicide with a similar mechanism of action.
Fluconazole: A triazole antifungal used in medical treatments.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is unique due to its specific structural configuration, which provides enhanced binding affinity to the target enzyme, leading to higher efficacy in inhibiting fungal growth .
Propriétés
Formule moléculaire |
C13H11ClN4O |
|---|---|
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H11ClN4O/c14-10-3-1-2-9(6-10)12-5-4-11(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18) |
Clé InChI |
CXKLDNQYGRIDRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B276561.png)
![4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid](/img/structure/B276564.png)
![2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276565.png)
![2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276566.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)
